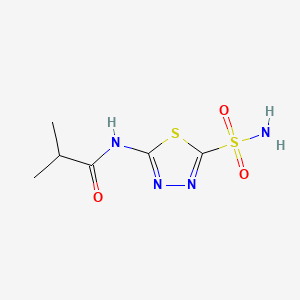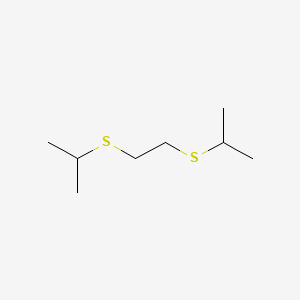
(2,3,4-Trimethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Trimethylphenyl)methanol typically involves the reduction of the corresponding aldehyde, (2,3,4-Trimethylphenyl)acetaldehyde, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes where the aldehyde is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: (2,3,4-Trimethylphenyl)methanol undergoes various chemical reactions typical of alcohols, including:
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hydrocarbons under strong reducing conditions.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation with Pd/C.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products Formed:
Oxidation: (2,3,4-Trimethylphenyl)acetaldehyde, (2,3,4-Trimethylphenyl)acetic acid.
Reduction: (2,3,4-Trimethylphenyl)methane.
Substitution: (2,3,4-Trimethylphenyl)methyl chloride or bromide.
Aplicaciones Científicas De Investigación
(2,3,4-Trimethylphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2,3,4-Trimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the methyl groups may influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
- (2,4,5-Trimethylphenyl)methanol
- (2,3,5-Trimethylphenyl)methanol
- (3,4,5-Trimethylphenyl)methanol
Comparison: (2,3,4-Trimethylphenyl)methanol is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. For instance, the steric hindrance and electronic effects of the methyl groups can affect the compound’s oxidation and reduction behavior compared to its isomers .
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(2,3,4-trimethylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5,11H,6H2,1-3H3 |
Clave InChI |
QDEJGXVDDXLDIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)CO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)






![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)
